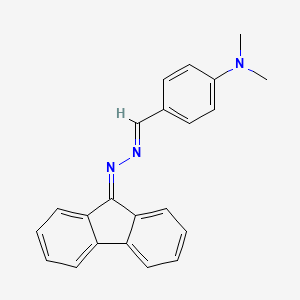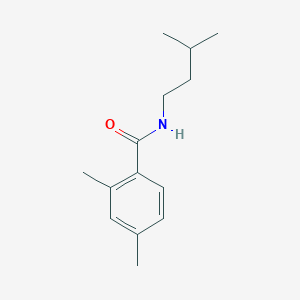![molecular formula C15H24N2O B5311193 N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5311193.png)
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine, also known as MPTP, is a chemical compound that has been widely studied in scientific research. It was first synthesized in the 1970s and has since been used in various fields of research, including neuroscience, pharmacology, and toxicology. The purpose of
Wirkmechanismus
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine has been shown to selectively damage dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms in animals. It has also been found to induce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine has several advantages as a research tool, including its ability to induce Parkinson's disease-like symptoms in animals and its selective toxicity to dopaminergic neurons. However, it also has several limitations, including its potential toxicity to researchers and the difficulty of administering it to animals in a precise and controlled manner.
Zukünftige Richtungen
Future research on N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine could focus on developing new animal models of Parkinson's disease, studying the mechanisms of N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine-induced cell death, and testing potential treatments for the disease. Other areas of research could include investigating the effects of N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine on other neurotransmitter systems and exploring its potential as a research tool in other fields of study.
Synthesemethoden
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine is synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with propargyl bromide to form 3-(2-methoxyphenyl)-2-propyn-1-ol. This intermediate is then reacted with N,N,N'-trimethyl-1,2-ethanediamine to produce N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine has been widely used in scientific research to study the mechanisms of Parkinson's disease. It has been found that N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine can induce Parkinson's disease-like symptoms in animals by selectively damaging dopaminergic neurons in the substantia nigra region of the brain. This has led to the development of animal models of Parkinson's disease, which have been used to study the disease and test potential treatments.
Eigenschaften
IUPAC Name |
N'-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16(2)12-13-17(3)11-7-9-14-8-5-6-10-15(14)18-4/h5-10H,11-13H2,1-4H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKJOTCFUKWFLI-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC=CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C)C/C=C/C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxy-5-{[(3-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5311126.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)benzoic acid](/img/structure/B5311132.png)
![5-ethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5311146.png)
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5311147.png)

![ethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5311153.png)
![methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate](/img/structure/B5311173.png)


![3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5311192.png)
![5-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5311196.png)

![4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5311205.png)